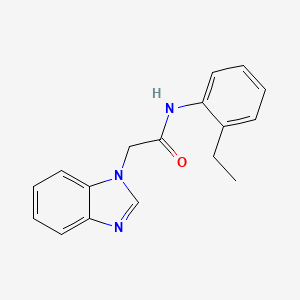
N-(2-chloro-4-nitrophenyl)-2-methyl-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-2-methyl-3-phenylacrylamide, commonly known as CNPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPPA is a yellow crystalline solid with a molecular weight of 326.77 g/mol. It is a derivative of acrylamide and is widely used in scientific research.
Wirkmechanismus
The mechanism of action of CNPPA involves the formation of a stable complex with enzymes such as horseradish peroxidase and glucose oxidase. This complex formation results in a change in the electronic properties of CNPPA, leading to a change in its color. The change in color can be used to monitor the activity of the enzyme.
Biochemical and Physiological Effects:
CNPPA has been shown to have no significant toxic effects on living organisms. It has been used as a substrate for enzymes in various biological systems. CNPPA has also been used to study the effect of various drugs on enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
CNPPA has several advantages as a tool for scientific research. It is easy to synthesize and purify, and it has a high degree of stability. CNPPA is also relatively inexpensive compared to other enzyme substrates. However, CNPPA has some limitations. It is not suitable for studying enzymes that do not bind to the substrate or for studying enzymes that require a specific cofactor.
Zukünftige Richtungen
There are several future directions for the use of CNPPA in scientific research. One potential application is in the development of enzyme inhibitors for the treatment of various diseases. CNPPA can also be used to study the mechanism of action of various drugs and enzymes. Additionally, CNPPA can be used as a tool for the detection of various biomolecules in biological samples.
In conclusion, N-(2-chloro-4-nitrophenyl)-2-methyl-3-phenylacrylamide is a versatile chemical compound that has found widespread use in scientific research. Its ease of synthesis, stability, and low cost make it an attractive tool for studying various biological processes. With further research, CNPPA has the potential to be used in the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of CNPPA involves the reaction of 2-chloro-4-nitroaniline with 2-methyl-3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain pure CNPPA.
Wissenschaftliche Forschungsanwendungen
CNPPA has been extensively used in scientific research as a tool to study various biological processes. It has been used as a substrate for enzymes such as horseradish peroxidase and glucose oxidase. CNPPA has also been used to study the mechanism of action of various drugs and enzymes.
Eigenschaften
IUPAC Name |
(Z)-N-(2-chloro-4-nitrophenyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11(9-12-5-3-2-4-6-12)16(20)18-15-8-7-13(19(21)22)10-14(15)17/h2-10H,1H3,(H,18,20)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJFRZYBFSPSBN-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-ethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5370147.png)

![1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5370153.png)
![7-(2,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5370156.png)
![methyl (methyl{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}amino)acetate](/img/structure/B5370161.png)
![1-(2,3-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5370165.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(1-naphthyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370170.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5370214.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370220.png)
![N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide](/img/structure/B5370239.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[(4,6-dimethylpyridin-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5370246.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370252.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)